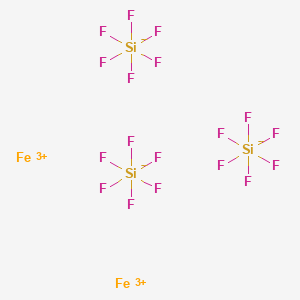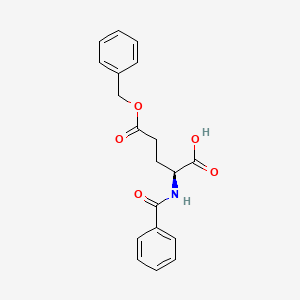
hexafluorosilicon(2-);iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluorosilicon(2-);iron(3+) is a coordination compound that involves the interaction between hexafluorosilicate anions and iron(III) cations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.
Industrial Production Methods
On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).
Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).
Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.
Major Products Formed
Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.
Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.
Wissenschaftliche Forschungsanwendungen
Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.
Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.
Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.
Wirkmechanismus
The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluorotitanic Acid: Similar to hexafluorosilicic acid but involves titanium instead of silicon.
Hexafluorozirconic Acid: Involves zirconium and has similar chemical properties.
Hexafluorophosphoric Acid: Contains phosphorus and is used in similar industrial applications.
Uniqueness
Hexafluorosilicon(2-);iron(3+) is unique due to its specific coordination chemistry and the stability of the hexafluorosilicate anion. This stability allows it to be used in a wide range of applications, from industrial processes to scientific research.
Eigenschaften
CAS-Nummer |
12062-26-9 |
|---|---|
Molekularformel |
F18Fe2Si3 |
Molekulargewicht |
537.92 g/mol |
IUPAC-Name |
hexafluorosilicon(2-);iron(3+) |
InChI |
InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |
InChI-Schlüssel |
CNYKJSBXRDTEHS-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)





